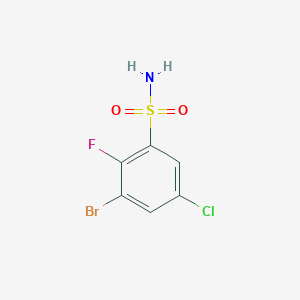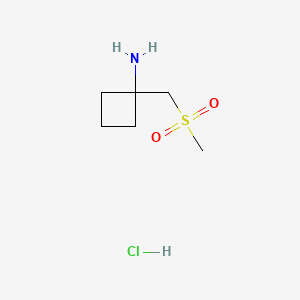![molecular formula C15H11NO2 B13479220 4-Methyl-3-[2-(3-pyridinyl)ethynyl]benzoic acid](/img/structure/B13479220.png)
4-Methyl-3-[2-(3-pyridinyl)ethynyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-[2-(pyridin-3-yl)ethynyl]benzoic acid is an organic compound with the molecular formula C17H13NO2. This compound is characterized by the presence of a benzoic acid moiety substituted with a methyl group and a pyridinyl ethynyl group. It is a versatile compound used in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[2-(pyridin-3-yl)ethynyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzoic acid and 3-bromopyridine.
Sonogashira Coupling Reaction: The key step in the synthesis is the Sonogashira coupling reaction, where 4-methylbenzoic acid is coupled with 3-bromopyridine in the presence of a palladium catalyst, copper iodide, and a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired 4-methyl-3-[2-(pyridin-3-yl)ethynyl]benzoic acid in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-[2-(pyridin-3-yl)ethynyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methyl-3-[2-(pyridin-3-yl)ethynyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its therapeutic potential.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-methyl-3-[2-(pyridin-3-yl)ethynyl]benzoic acid involves its interaction with specific molecular targets and pathways. The pyridinyl group can interact with enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target molecules, leading to the formation of stable complexes. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-3-[2-(quinolin-3-yl)ethynyl]benzoic acid
- 4-Methyl-3-[2-(pyridin-4-yl)ethynyl]benzoic acid
- 4-Methyl-3-[2-(pyridin-2-yl)ethynyl]benzoic acid
Uniqueness
4-Methyl-3-[2-(pyridin-3-yl)ethynyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H11NO2 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
4-methyl-3-(2-pyridin-3-ylethynyl)benzoic acid |
InChI |
InChI=1S/C15H11NO2/c1-11-4-6-14(15(17)18)9-13(11)7-5-12-3-2-8-16-10-12/h2-4,6,8-10H,1H3,(H,17,18) |
Clé InChI |
KQIYFQRTUGAJKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)O)C#CC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


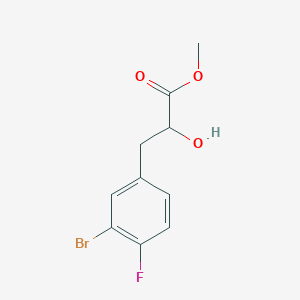
![4-[4-[4-(2-Aminoethyl)piperazine-1-carbonyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride](/img/structure/B13479148.png)

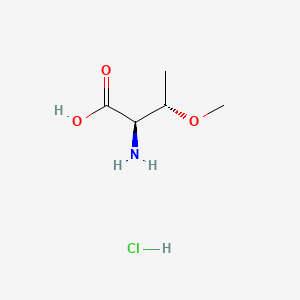

![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-M-tolyl-propionic acid](/img/structure/B13479191.png)
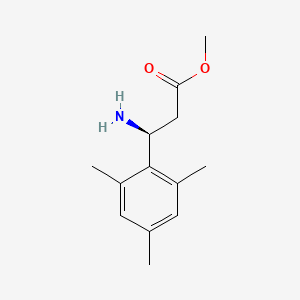
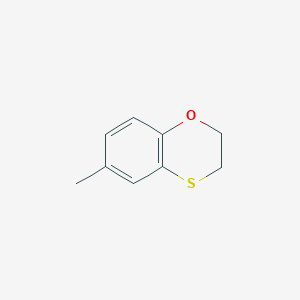


![(3R,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13479245.png)

